molecular formula C19H22N2O4 B250501 N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide

N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide

Cat. No.: B250501
M. Wt: 342.4 g/mol
InChI Key: LCHVDLXHDFELOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide is a chemical compound that is widely used in scientific research. It is also known as GW501516 or Endurobol. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. In

Mechanism of Action

N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. By activating this receptor, this compound increases the body's ability to burn fat and use it as a source of energy, which leads to increased endurance and reduced body fat.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. It also increases the activity of enzymes involved in fatty acid oxidation and mitochondrial biogenesis. These effects lead to increased endurance, reduced body fat, and improved cardiovascular health.

Advantages and Limitations for Lab Experiments

N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying lipid metabolism, glucose homeostasis, and energy expenditure. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for research on N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide. One direction is to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to investigate its effects on other tissues and organs in the body, such as the liver and skeletal muscle. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide involves several steps. The first step is the reaction between 2-methoxyphenol and phosgene to produce 2-methoxyphenyl chloroformate. The second step is the reaction between 2-methoxyphenyl chloroformate and N-isopropyl-3-aminobenzamide to produce this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide has been extensively studied in scientific research. It has been shown to have a number of beneficial effects on the body, including increasing endurance, reducing body fat, and improving cardiovascular health. It has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-7-6-8-15(11-14)21-18(22)12-25-17-10-5-4-9-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

LCHVDLXHDFELOT-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.